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molecular formula C13H15NO2 B1298605 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 3648-78-0

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1298605
M. Wt: 217.26 g/mol
InChI Key: AEDAKKUAAMXNOA-UHFFFAOYSA-N
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Patent
US07456164B2

Procedure details

Boron tribromide (1M in DCM, 262 ml) was added to a solution of 4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-carbonitrile (14.7 g, 67.9 mmol) in DCM (294 ml) at 0° C. under N2 keeping the temperature below 5° C. The reaction was allowed to warm to room temperature and stirred for 48 hours. The mixture was cooled to −10-0° C. with dry ice acetone and quenched with saturated aqueous sodium bicarbonate (294 ml). The mixture was allowed to warm to room temperature and stirred for 1 hour. The mixture was separated and the aqueous extracted with DCM (3×250 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give the title compound (10.8 g, 78%).
Quantity
262 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
294 mL
Type
solvent
Reaction Step One
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2([C:19]#[N:20])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:9][CH:8]=1>C(Cl)Cl>[OH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2([C:19]#[N:20])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
262 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
14.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1(CCOCC1)C#N
Name
Quantity
294 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium bicarbonate (294 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with DCM (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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